Ácido isoquinolina-4-borónico

Descripción general

Descripción

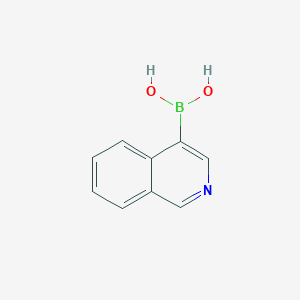

Isoquinoline-4-boronic acid is a heterocyclic organic compound with the chemical formula C9H7BO2. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a building block for other compounds. It has a wide range of applications in the pharmaceutical and biotechnology industries, and is a key component in the development of new drugs and therapies.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido isoquinolina-4-borónico, se utilizan cada vez más en diversas áreas de investigación. Interaccionan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto implica el uso de ácidos borónicos para etiquetar moléculas biológicas para su detección o seguimiento.

Manipulación y modificación de proteínas

Los ácidos borónicos se han utilizado para la manipulación y modificación de proteínas . Esto incluye la interacción de los ácidos borónicos con las proteínas, su manipulación y el etiquetado celular .

Tecnologías de separación

Los ácidos borónicos también se utilizan en tecnologías de separación . Esto implica el uso de ácidos borónicos para separar diferentes tipos de moléculas en función de sus interacciones con el ácido borónico.

Desarrollo de terapéuticos

Los ácidos borónicos, incluido el ácido isoquinolina-4-borónico, se utilizan en el desarrollo de terapéuticos . Por ejemplo, se han utilizado en la preparación de inhibidores selectivos de la 11β-hidroxilasa esteroidea (CYP11B1) para el tratamiento de enfermedades dependientes de cortisol

Mecanismo De Acción

Target of Action

Isoquinoline-4-boronic acid is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . CYP11B1 is an enzyme involved in the final step of cortisol synthesis in the adrenal cortex .

Mode of Action

It’s known to be used in the synthesis ofheteroaryl substituted tetrahydropyrroloijquinolinone derivatives , which act as aldosterone synthase inhibitors . These inhibitors block the action of aldosterone synthase, an enzyme that plays a crucial role in the biosynthesis of the hormone aldosterone .

Biochemical Pathways

Isoquinoline-4-boronic acid is involved in the preparation of tetrabutylammonium trifluoroborates . This compound is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .

Pharmacokinetics

Boronic acids, in general, are known for their good bioavailability and low toxicity, making them suitable for use in drug design .

Result of Action

The primary result of the action of Isoquinoline-4-boronic acid is the synthesis of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases .

Action Environment

The action of Isoquinoline-4-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .

Análisis Bioquímico

Biochemical Properties

Isoquinoline-4-boronic acid has been used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It has also been used in the preparation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors . These interactions suggest that Isoquinoline-4-boronic acid can interact with enzymes and proteins, influencing their function .

Cellular Effects

Given its role in the preparation of enzyme inhibitors, it can be inferred that it may influence cell function by modulating the activity of certain enzymes .

Molecular Mechanism

The molecular mechanism of Isoquinoline-4-boronic acid involves its use in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like Isoquinoline-4-boronic acid) with a halide or pseudohalide using a palladium catalyst . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known to be a relatively stable compound, which contributes to its wide use in organic synthesis .

Metabolic Pathways

Its role in Suzuki–Miyaura cross-coupling reactions suggests that it may be involved in metabolic pathways that involve the formation of carbon-carbon bonds .

Propiedades

IUPAC Name |

isoquinolin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTOUTKTCGPAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396057 | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-56-2 | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)